Rollitacin
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Overview
Description
Rollitacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Influence on Chromophore Formation
The influence of carbohydrate moieties on chromophore formation during Maillard reactions is significant. For instance, studies on the formation of specific chromophores in food-related Maillard reactions from various carbohydrates like pentoses, hexoses, and disaccharides show the impact of different carbohydrate structures on the formation of these chromophores. This research provides insights into how structural variations in carbohydrates affect the formation of specific compounds during Maillard reactions (Frank & Hofmann, 2000).
Photoinduced Oxidative Annulation
Another area of application is in the field of photoinduced oxidative annulation. Studies demonstrate the process of oxidative annulation without the need for transition metals and oxidants. This approach allows access to highly functionalized polyheterocyclic compounds, which can be important in various chemical synthesis processes (Zhang et al., 2017).
Development of Analytical Internal Standards
In the field of analytical chemistry, particularly in gas chromatography-mass spectrometry, this compound and its derivatives can be used in developing analytical internal standards. For example, the polymer-assisted reaction of certain furan derivatives with carboxylic acids to create an ester library has been utilized in the quantification of specific compounds in food samples (Llovera et al., 2005).
Antinociceptive and Anti-inflammatory Properties
Research also explores the synthesis of derivatives of this compound to evaluate their antinociceptive (pain-relieving) and anti-inflammatory properties. Such studies are crucial in the development of new therapeutic agents for pain and inflammation management (Selvam et al., 2012).
Asymmetric Synthesis in Polyketide Spiroketals
The compound plays a role in the asymmetric synthesis of polyketide spiroketals. This is important in the field of organic chemistry and drug development, as spiroketals are common structural motifs in many natural products with biological activity (Meilert et al., 2004).
Total Asymmetric Synthesis of Carbohydrate Derivatives
This compound is also relevant in the total asymmetric synthesis of carbohydrate derivatives, particularly for constructing complex sugar structures. Such synthetic methods are crucial for creating novel compounds for biological research and pharmaceutical development (Gerber & Vogel, 2001).
Properties
CAS No. |
187523-67-7 |
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Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3 |
InChI Key |
SWLPIUHJTSWWOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
rollitacin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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